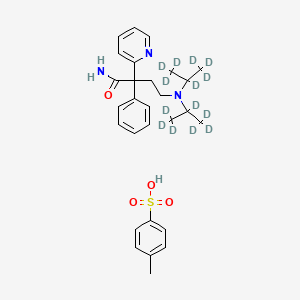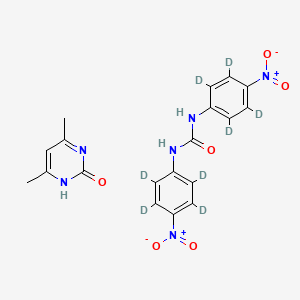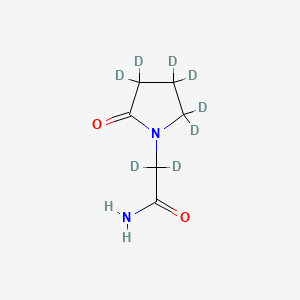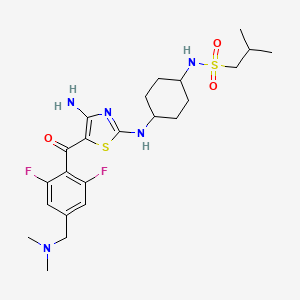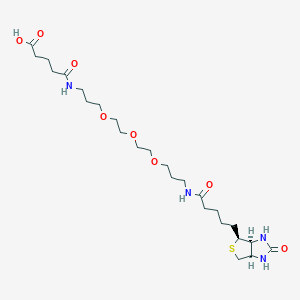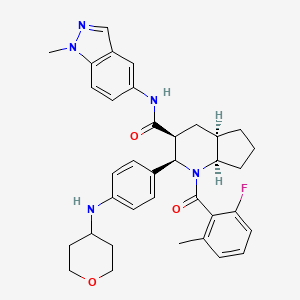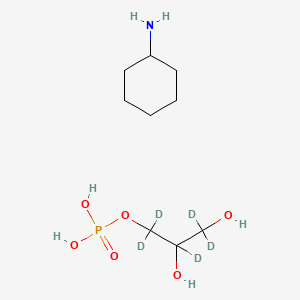![molecular formula C27H41MnN5O4-4 B12411625 (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[203104,9014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate is a complex organometallic compound featuring a manganese ion coordinated with a unique tetracyclic ligand system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate typically involves the coordination of manganese ions with a pre-synthesized tetracyclic ligand. The ligand can be synthesized through a series of cyclization reactions starting from simple organic precursors. The manganese coordination is achieved under inert atmosphere conditions using solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the tetracyclic ligand followed by its coordination with manganese ions. The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the manganese center can be achieved using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions can produce a variety of manganese-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including oxidation and reduction reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and enzyme mimetics.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its catalytic properties are harnessed in processes like polymerization and material synthesis.
Wirkmechanismus
The mechanism by which (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate exerts its effects involves the coordination of the manganese ion with various substrates. The manganese center can facilitate electron transfer processes, enabling oxidation and reduction reactions. The compound’s unique ligand structure provides stability and specificity in its interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;cobalt(2+);propanoate
- (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;nickel(2+);propanoate
Uniqueness
The uniqueness of (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate lies in its manganese center, which imparts distinct catalytic properties compared to its cobalt and nickel analogs. The manganese ion’s redox potential and coordination chemistry provide unique reactivity and stability, making it particularly valuable in specific catalytic applications.
Eigenschaften
Molekularformel |
C27H41MnN5O4-4 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate |
InChI |
InChI=1S/C21H31N5.2C3H6O2.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;2*1-2-3(4)5;/h5-7,18-21H,1-4,8-15H2;2*2H2,1H3,(H,4,5);/q-4;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1 |
InChI-Schlüssel |
UWHBYSQKQZGMEQ-NDOCQCNASA-L |
Isomerische SMILES |
CCC(=O)[O-].CCC(=O)[O-].C1CC[C@H]2[C@H](C1)[N-]CC[N-][C@H]3CCCC[C@@H]3[N-]CC4=CC=CC(=N4)C[N-]2.[Mn+2] |
Kanonische SMILES |
CCC(=O)[O-].CCC(=O)[O-].C1CCC2C(C1)[N-]CC[N-]C3CCCCC3[N-]CC4=CC=CC(=N4)C[N-]2.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)


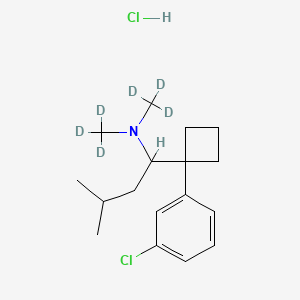

![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
